4-[(4-Methoxybenzylidene)amino]cinnamic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELBEHBZKVMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292271 | |
| Record name | 4-[(4-Methoxybenzylidene)amino]cinnamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25959-50-6 | |
| Record name | 4-[(4-Methoxybenzylidene)amino]cinnamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(ANISYLIDENEAMINO)-CINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methoxybenzylidene Amino Cinnamic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment of 4-[(4-Methoxybenzylidene)amino]cinnamic acid can be assembled.
The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to each unique proton in the molecule. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ) and coupling patterns (J-coupling) would reveal their electronic environment and proximity to neighboring protons.
The spectrum can be divided into several key regions:
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at the most downfield region of the spectrum, typically above δ 12.0 ppm, due to the acidic nature of the proton.
Iminyl Proton (-CH=N-): A sharp singlet corresponding to the proton of the imine group is expected to appear in the range of δ 8.3-8.6 ppm.
Aromatic Protons: The molecule contains two para-substituted benzene (B151609) rings, which would give rise to two distinct AA'BB' systems. The protons on the cinnamic acid ring, being adjacent to an electron-withdrawing imine group, would appear as two doublets. The protons on the methoxybenzylidene ring would also appear as two doublets.
Vinylic Protons (-CH=CH-): The two protons of the acrylic acid moiety are expected to appear as two distinct doublets due to trans-coupling, with a large coupling constant (J ≈ 15-16 Hz). The proton β to the carbonyl group typically resonates further downfield than the α proton.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet integrating to three protons from the methoxy group is expected to appear in the upfield region, typically around δ 3.8-3.9 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | broad singlet (br s) | - |
| Iminyl (-CH=N-) | ~8.4 | singlet (s) | - |
| Aromatic (H-g, H-g') | ~7.9 | doublet (d) | ~8.5 |
| Aromatic (H-c, H-c') | ~7.8 | doublet (d) | ~8.8 |
| Aromatic (H-f, H-f') | ~7.2 | doublet (d) | ~8.5 |
| Aromatic (H-d, H-d') | ~7.0 | doublet (d) | ~8.8 |
| Vinylic (-CH=CH-COOH) | ~7.7 | doublet (d) | ~16.0 |
| Vinylic (-CH=CH-COOH) | ~6.5 | doublet (d) | ~16.0 |
Note: Data is predicted based on analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. For this compound, 17 distinct signals would be expected if there is free rotation, though symmetry may reduce this number.
Key expected chemical shifts include:
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected in the downfield region, typically around δ 167-170 ppm. rsc.org
Imine Carbon (-CH=N-): The carbon of the imine group is expected to resonate around δ 160-163 ppm.
Aromatic and Vinylic Carbons: The signals for the twelve aromatic carbons and two vinylic carbons are expected to appear in the δ 114-155 ppm range. The carbon attached to the methoxy group (C-a) would be significantly downfield. researchgate.net
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the upfield region, typically around δ 55-56 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | ~168.0 |
| Imine (-CH=N-) | ~162.0 |
| C-a (Aromatic, C-O) | ~163.0 |
| C-e (Aromatic, C-N) | ~152.0 |
| Vinylic (β-carbon) | ~143.0 |
| Aromatic Quaternary Carbons | ~125-135 |
| Aromatic and Vinylic CH Carbons | ~114-132 |
Note: Data is predicted based on analysis of structurally similar compounds such as 4-methoxycinnamic acid and other Schiff bases. researchgate.netresearchgate.net
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY: This experiment would reveal proton-proton couplings. Key correlations would be observed between the vinylic protons and between adjacent aromatic protons within each of the AA'BB' systems.
HSQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for each CH group, such as linking the vinylic proton signals to their corresponding vinylic carbon signals and each aromatic proton to its attached carbon.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound confirms the presence of all key structural features. chemicalbook.com
The spectrum exhibits several characteristic absorption bands:
O-H Stretch: A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
C=O Stretch: A strong, sharp absorption peak around 1680-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the α,β-unsaturated carboxylic acid.
C=N Stretch: The stretching vibration of the imine (C=N) group is expected to appear as a medium to strong band in the 1620-1640 cm⁻¹ region.
C=C Stretches: Absorptions due to C=C stretching of the alkene and the aromatic rings are observed in the 1500-1630 cm⁻¹ range. The trans-alkene C-H out-of-plane bend is typically found as a strong band near 970 cm⁻¹.
C-O Stretch: The C-O stretching of the aryl ether is identified by a strong band in the 1250-1260 cm⁻¹ (asymmetric) and 1020-1030 cm⁻¹ (symmetric) regions.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carbonyl | C=O stretch | 1680-1700 |
| Imine | C=N stretch | 1620-1640 |
| Alkene | C=C stretch | ~1630 |
| Aromatic | C=C stretch | 1500-1600 |
| Alkene | trans C-H bend | ~970 |
Note: Wavenumbers are approximate and based on typical ranges and analysis of the available spectrum. chemicalbook.comresearchgate.netdocbrown.info
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₇H₁₅NO₃, corresponding to a molecular weight of 281.31 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 281.
The fragmentation pattern provides valuable structural information. The molecule is expected to fragment via several predictable pathways:
Loss of a hydroxyl radical (•OH): A peak at m/z 264, resulting from the loss of •OH from the carboxylic acid.
Loss of a carboxyl group (•COOH): A peak at m/z 236, corresponding to the loss of the entire carboxyl group.
Cleavage at the imine bond: Fragmentation can occur on either side of the C=N bond, leading to characteristic ions. Cleavage could produce a [M-C₈H₇O]⁺ fragment at m/z 162 or a [C₈H₈NO]⁺ fragment at m/z 148.
Formation of a tropylium (B1234903) ion: The methoxybenzylidene moiety can fragment to form a stable methoxytropylium ion at m/z 121.
Analysis of cinnamic acid derivatives often shows fragmentation patterns involving the loss of carbon dioxide. researchgate.netnih.gov
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion |
|---|---|
| 281 | [M]⁺˙ (Molecular Ion) |
| 264 | [M - •OH]⁺ |
| 236 | [M - •COOH]⁺ |
| 162 | [M - C₈H₇O]⁺ |
| 148 | [C₈H₈NO]⁺ |
Note: Fragmentation data is predicted based on general principles of mass spectrometry and analysis of similar structures.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the searched literature, analysis of related structures like p-methoxycinnamic acid allows for a prediction of its key solid-state features. researchgate.net
A crystallographic analysis would provide precise data on:
Molecular Conformation: It would confirm the trans (E) configuration of both the alkene double bond and the imine double bond. It would also determine the planarity of the molecule, revealing the torsion angles between the two aromatic rings and the cinnamic acid backbone.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. This would confirm the expected bond orders, such as the partial double-bond character of the C-N bonds adjacent to the aromatic rings and the geometry of the carboxylic acid and methoxy groups.
This technique provides the ultimate confirmation of the molecular architecture in the solid state, complementing the structural information obtained from spectroscopic methods in solution.
Analysis of Molecular Conformation and Intermolecular Packing in Crystal Lattices
While a specific crystal structure for this compound has not been detailed in available literature, its molecular conformation and crystal packing can be inferred from the well-established behavior of cinnamic acids and aromatic Schiff bases.
The molecule is expected to adopt a largely planar conformation to maximize π-conjugation across the two aromatic rings and the propenoic acid and imine bridges. The cinnamic acid portion features an (E)-configuration about the C=C double bond. The central C=N imine bond is also anticipated to be in a more stable (E)-configuration. A key conformational feature is the torsion angle between the two phenyl rings, which influences the degree of electronic communication across the molecule. In many solid-state structures of similar Schiff bases, the rings are nearly co-planar, though some twisting can occur to alleviate steric hindrance. mdpi.com
Elucidation of Non-covalent Interactions within Crystalline Structures
Non-covalent interactions are critical in defining the solid-state architecture of molecular crystals. For this compound, a hierarchy of these forces is expected to govern its crystalline structure.
The primary and strongest non-covalent interaction is the aforementioned O-H···O hydrogen bonding between carboxylic acid groups, which dictates the formation of dimers. Beyond this, weaker C-H···O interactions are anticipated, where hydrogen atoms from the aromatic rings or the vinyl group act as donors to the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules. These interactions play a crucial role in linking the primary dimer units into more extended structures. rsc.org
Additionally, π-π stacking interactions between the electron-rich aromatic rings are likely to contribute to the crystal's stability. These interactions would involve offset or face-to-face arrangements of the phenyl rings of adjacent molecules, further organizing the layered structure established by hydrogen bonding. The interplay between these various non-covalent forces determines the final polymorphic form and the physicochemical properties of the crystalline solid.
Table 1: Expected Non-covalent Interactions in Crystalline this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the UV region, which arise from electronic transitions within its extensive conjugated system. The molecule contains several chromophores—the methoxybenzene ring, the phenyl ring, the C=C double bond, the C=N imine group, and the C=O of the carboxyl group—all linked in conjugation.
This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the main absorption band (λmax) is expected to be at a much longer wavelength (a bathochromic or red shift) compared to its parent constituents like cinnamic acid or anisaldehyde. The primary electronic transitions responsible for the strong absorption bands are of the π → π* type, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals that span the entire conjugated framework. researchgate.net
Weaker n → π* transitions, which are formally forbidden but often observed, are also possible. These involve the excitation of non-bonding electrons from the lone pairs on the nitrogen and oxygen atoms into the π* antibonding orbitals. These transitions typically appear as low-intensity shoulders on the long-wavelength side of the main π → π* absorption bands. mdpi.comresearchgate.net
Table 2: Comparison of UV-Vis Absorption Maxima (λmax)
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is an excellent tool for fingerprinting its structure. The Raman spectrum of this compound would be rich with characteristic bands corresponding to its various functional groups. Since Raman scattering intensity is related to the change in polarizability during a vibration, the π-conjugated system and aromatic rings are expected to produce strong signals.
Key expected vibrational bands include:
Imine (C=N) Stretch: A characteristic band for the Schiff base linkage, typically appearing in the 1630–1590 cm⁻¹ region. samipubco.com This peak is a definitive marker for the formation of the compound from its amine and aldehyde precursors.
Carbonyl (C=O) Stretch: The stretching vibration of the carboxylic acid's carbonyl group. In the solid state, due to strong hydrogen bonding in the dimer, this band is expected around 1700–1650 cm⁻¹. scielo.org.mx
Alkenyl (C=C) Stretch: The stretching mode of the vinyl C=C double bond from the cinnamic acid moiety, typically found around 1640–1620 cm⁻¹. scielo.org.mx
Aromatic Ring (C=C) Stretches: Multiple sharp, strong bands in the 1610–1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the two phenyl rings.
Methoxy (C-O) Stretch: Vibrations associated with the C-O bonds of the methoxy group would also be present, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).
Table 3: Predicted Key Raman Bands for this compound
Computational Chemistry and Theoretical Investigations of 4 4 Methoxybenzylidene Amino Cinnamic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to predict the properties of various chemical systems, including Schiff bases derived from cinnamic acid. These calculations provide valuable information about the molecule's geometry, electronic distribution, and chemical reactivity.
Geometry Optimization and Conformational Analysis
The first step in a typical DFT study is the geometry optimization of the molecule. This process aims to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus representing the most stable conformation of the molecule. For 4-[(4-Methoxybenzylidene)amino]cinnamic acid, this involves determining the optimal bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Cinnamic Acid Schiff Base Analog
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N | 1.29 | - |
| C-N | 1.42 | - |
| C=C | 1.34 | - |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 |
| C-O | 1.36 | - |
| O-CH3 | 1.43 | - |
| C-C=O | - | 122 |
| C=C-C | - | 125 |
Note: The data presented in this table are illustrative and based on DFT calculations of structurally similar Schiff bases. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
In this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the methoxy-substituted benzene (B151609) ring and the cinnamic acid moiety. The LUMO, on the other hand, is likely to be distributed over the electron-deficient regions, including the imine group and the conjugated system. DFT calculations on analogous compounds have shown that the HOMO-LUMO gap can be tuned by modifying the substituents on the aromatic rings. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Cinnamic Acid Schiff Base Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.1 |
Note: The data in this table are representative values from DFT studies on similar Schiff bases and serve to illustrate the expected electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the nitrogen atom of the imine group, indicating these are the primary sites for electrophilic interactions. nih.gov The hydrogen atoms of the carboxylic acid and the aromatic rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a localized picture of the electronic structure, including charge transfer and delocalization of electron density. NBO analysis can reveal important information about hyperconjugative interactions, which contribute to the stability of the molecule.
Molecular Docking Studies of this compound and its Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. Docking studies of this compound and its derivatives can provide valuable insights into their potential as therapeutic agents.
Elucidation of Ligand-Receptor Interactions and Binding Modes
Molecular docking simulations can elucidate the specific interactions between this compound and the amino acid residues in the active site of a biological target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The binding affinity is often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction.
Cinnamic acid and its derivatives have been investigated as inhibitors of various enzymes, including epidermal growth factor receptor (EGFR) and matrix metalloproteinases (MMPs), which are implicated in cancer. alquds.eduresearchgate.net Docking studies of cinnamic acid analogues with EGFR have shown that the carboxylic acid group can form hydrogen bonds with key residues in the active site, while the aromatic rings can engage in hydrophobic and pi-pi stacking interactions. fip.org Similarly, docking simulations of cinnamic acid derivatives with MMPs have revealed crucial interactions with the catalytic zinc ion and surrounding amino acids.
Table 3: Representative Molecular Docking Results for Cinnamic Acid Derivatives with a Protein Target
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Cinnamic Acid Analog 1 | -8.5 | MET793, LYS745, ASP855 |
| Cinnamic Acid Analog 2 | -9.2 | LEU718, VAL726, ALA743 |
| Cinnamic Acid Analog 3 | -7.8 | GLY796, LEU844, CYS797 |
Note: This table presents illustrative data from molecular docking studies of various cinnamic acid derivatives against a representative protein target to demonstrate the type of information obtained from such analyses.
The insights gained from these computational studies are invaluable for the rational design of novel and more potent inhibitors based on the this compound scaffold.
Computational Simulations of Thermotropic Behavior:Given that derivatives of this compound are known to exhibit liquid crystalline properties, this section was planned to cover computational simulations, such as molecular dynamics, used to investigate its behavior as a function of temperature. These simulations can provide insights into the molecular arrangements and phase transitions that are characteristic of liquid crystals.
Derivatives and Analogs of 4 4 Methoxybenzylidene Amino Cinnamic Acid
Synthesis and Functionalization of Ester Derivatives (e.g., Ethyl and Butyl Esters)
The carboxylic acid group of 4-[(4-methoxybenzylidene)amino]cinnamic acid is a prime target for functionalization, with esterification being a common strategy to modify the compound's physicochemical properties. The synthesis of simple alkyl esters, such as ethyl and butyl esters, is typically achieved through standard acid-catalyzed esterification reactions.
For instance, the ethyl ester, this compound ethyl ester, can be prepared by reacting the parent cinnamic acid derivative with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid. pcovery.com Similarly, butyl esters are synthesized using butanol as the alcohol reactant. These reactions are generally straightforward, yielding the desired ester derivatives which can be purified using standard laboratory techniques. The introduction of these ester groups can influence properties such as solubility and membrane permeability.
| Derivative Name | Alcohol Reactant | Typical Catalyst |
| This compound Ethyl Ester | Ethanol | Sulfuric Acid (H₂SO₄) |
| This compound Butyl Ester | Butanol | Sulfuric Acid (H₂SO₄) |
Structural Modifications of the Cinnamic Acid Moiety
The cinnamic acid portion of the molecule offers multiple sites for structural variation, including the phenyl ring and the α,β-unsaturated chain. These modifications are crucial for fine-tuning the electronic and steric properties of the derivatives.
Introduction of Substituents on the Phenyl Ring
The phenyl ring of the cinnamic acid moiety can be substituted with various functional groups to modulate the molecule's properties. The introduction of electron-donating or electron-withdrawing groups can significantly impact the electronic distribution across the conjugated system. For example, derivatives of cinnamic acid have been synthesized with substituents such as chloro, fluoro, and nitro groups at different positions on the phenyl ring. nih.govmdpi.com A 4-chloro substitution on the phenyl ring has been noted to enhance certain biological activities in related cinnamic acid derivatives. nih.gov Similarly, 2-nitro or 4-cyano substitutions have also been explored. nih.gov These modifications are typically introduced by starting with an appropriately substituted aminocinnamic acid precursor before the condensation reaction with 4-methoxybenzaldehyde.
Structural Modifications of the 4-Methoxybenzylidene Moiety
The 4-methoxybenzylidene portion of the molecule provides another avenue for structural diversification. Modifications can involve altering the substituent on the phenyl ring or changing its position. For example, the methoxy (B1213986) group can be moved to the ortho or meta positions, or replaced entirely with other functional groups like hydroxyl, methyl, or halide groups. mdpi.comnih.govjcsp.org.pk The synthesis of N'-(4-methoxybenzylidene)benzenesulfonohydrazide and N'-(4-methoxybenzylidene)-4-methylbenzohydrazide are examples of related structures where the core benzylidene moiety is maintained while the rest of the molecule is altered. nih.govjcsp.org.pk These changes can influence the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, which in turn can affect its interactions with biological targets.
Hybridization with Diverse Pharmacophores and Heterocyclic Rings (e.g., Thiadiazole, Oxazolone)
A prominent strategy in medicinal chemistry is the hybridization of known scaffolds with other pharmacologically active moieties, particularly heterocyclic rings, to create novel compounds with potentially enhanced or new activities. nih.gov Derivatives of this compound have been incorporated into such hybrid structures.
Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore found in numerous medicinally active compounds. ijmm.ir Cinnamic acid derivatives can be used as starting materials to synthesize 1,3,4-thiadiazole-containing molecules. A general synthetic route involves the cyclization of a thiosemicarbazide (B42300) derivative with the cinnamic acid. For example, substituted cinnamic acids can react with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-amino-5-styryl-1,3,4-thiadiazole derivatives. nih.gov The amino group on the thiadiazole can then be condensed with an aldehyde to form a Schiff base, creating a complex hybrid molecule.
Oxazolone (B7731731) Hybrids: Oxazolones, also known as azlactones, are another class of heterocyclic compounds recognized for their synthetic versatility and biological significance. nih.gov The Erlenmeyer-Plöchl reaction is a classic method for synthesizing 4-arylmethylidene-2-aryl-5(4H)-oxazolones. biointerfaceresearch.comsphinxsai.com In this reaction, an N-acylglycine (like hippuric acid) is condensed with an aromatic aldehyde (such as 4-methoxybenzaldehyde) in the presence of acetic anhydride (B1165640) and sodium acetate. biointerfaceresearch.com This approach can be adapted to create complex oxazolone structures incorporating the 4-methoxybenzylidene moiety. For instance, p-aminohippuric acid can be used as a precursor, which, after modification and reaction with p-anisaldehyde, yields complex oxazolone scaffolds. biointerfaceresearch.com
| Heterocycle | General Synthetic Approach | Key Reagents |
| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide with cinnamic acid | Cinnamic Acid, Thiosemicarbazide, Phosphorus Oxychloride |
| Oxazolone | Erlenmeyer-Plöchl reaction | N-acylglycine, 4-Methoxybenzaldehyde, Acetic Anhydride |
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds. researchgate.netrsdjournal.org For derivatives of cinnamic acid, SAR studies have elucidated the importance of various structural components.
Key findings from studies on related cinnamic acid derivatives indicate that:
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings are critical. For instance, in a series of hydroxycinnamic acid derivatives, a para-hydroxyl group on the phenolic ring was found to be a crucial element for synergistic cytotoxicity in combination with other agents. nih.govmdpi.com In other studies, electron-withdrawing groups like halogens (e.g., chlorine at the para position) or nitro groups have been shown to enhance specific biological activities. nih.gov
The Carboxylic Acid/Ester Group: Modification of the carboxylic acid to an ester, specifically a methyl ester, was identified as another critical structural requirement for the synergistic activity of certain hydroxycinnamic acid derivatives. nih.govmdpi.com This suggests that the polarity and hydrogen-bonding capability of this group play a significant role.
The Unsaturated Linker: The presence of the C7-C8 double bond in the cinnamic acid structure is often a major requirement for biological activity, contributing to the planarity and conformational rigidity of the molecule. nih.govmdpi.com
These SAR studies underscore the modular nature of the this compound scaffold, where each component—the substituted benzylidene ring, the central imine linker, and the functionalized cinnamic acid tail—can be systematically modified to optimize desired properties.
| Structural Moiety | Modification | Impact on Activity (Observed in related series) | Reference |
| Cinnamic Acid Phenyl Ring | para-hydroxyl group | Critical for synergistic cytotoxicity | nih.govmdpi.com |
| Cinnamic Acid Phenyl Ring | para-chloro substitution | Can enhance antibacterial activity | nih.gov |
| Carboxylic Acid Group | Methyl esterification | Essential for certain synergistic effects | nih.govmdpi.com |
| Unsaturated Chain | Presence of C=C double bond | Major requirement for activity | nih.govmdpi.com |
| Hybridization | Introduction of oxazolone ring | Can confer potent enzyme inhibitory activity | nih.gov |
Lack of Specific Research Data on the Coordination Chemistry of this compound
Following a comprehensive and thorough search of scientific databases and literature, it has been determined that there is a significant lack of specific published research focusing on the coordination chemistry of the compound This compound .
The detailed article structure provided in the prompt requires specific experimental data concerning the synthesis, characterization, binding modes, spectroscopic analysis, and biological activities of transition metal and organotin complexes of this particular Schiff base ligand. Unfortunately, dedicated studies on the metal complexes of this compound are not available in the accessible literature.
While research exists on structurally related compounds—such as metal complexes of other Schiff bases derived from different amino acids, or coordination compounds involving the precursor 4-methoxycinnamic acid—extrapolating this information would not meet the stringent requirement to focus solely on this compound and its derivatives. Adhering to the principles of scientific accuracy, an article with detailed research findings and data tables, as requested, cannot be constructed without primary sources.
Therefore, it is not possible to generate the requested article as the necessary scientific data for each specified section and subsection is not present in the current body of scientific literature.
In Vitro Biological Activities and Mechanistic Investigations of 4 4 Methoxybenzylidene Amino Cinnamic Acid and Its Derivatives
Antimicrobial Activity Studies
Antibacterial Mechanisms and Efficacy against Pathogenic Strains
4-[(4-Methoxybenzylidene)amino]cinnamic acid and its derivatives have demonstrated notable antibacterial properties across a range of pathogenic strains. Research has primarily focused on their ability to interfere with bacterial communication and virulence, as well as targeting essential metabolic pathways.
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression with population density. This process is often crucial for the expression of virulence factors. The compound this compound has been identified as an effective inhibitor of QS.
In studies involving the biosensor bacterium Chromobacterium violaceum, this compound has been shown to inhibit the production of violacein, a purple pigment regulated by QS. This inhibition indicates a disruption of the QS system. The mechanism of this disruption is believed to be the interference with the biosynthesis of N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in their QS systems. By interfering with AHL biosynthesis, the compound effectively silences the communication channels that trigger the coordinated expression of virulence genes.
A significant aspect of the antibacterial activity of this compound is its ability to suppress the production of various virulence factors in pathogenic bacteria, particularly in Pseudomonas aeruginosa. This opportunistic human pathogen is known for its complex QS-regulated virulence.
Research has demonstrated that this compound can effectively reduce the production of several key virulence factors in P. aeruginosa, including:
Pyocyanin: A blue-green pigment with redox-active properties that can cause oxidative stress and damage to host tissues.
Rhamnolipids: Biosurfactants that play a role in biofilm formation and swarming motility.
Swarming motility: A form of flagella-driven movement that allows bacteria to spread across surfaces.
By inhibiting these virulence factors, the compound can attenuate the pathogenicity of P. aeruginosa without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.
While the primary antibacterial mechanism of this compound appears to be the disruption of signaling and metabolic pathways, some studies suggest potential for bacterial structural disruption. However, detailed mechanistic insights into how this compound directly affects the physical structure of bacteria, such as the cell membrane or wall, are not extensively documented in current research. The focus has remained on its role as a competitive inhibitor of essential enzymes.
A key molecular target for this compound has been identified within bacterial metabolic pathways. The compound has been shown to be a competitive inhibitor of the Fab protein family, specifically targeting FabZ-like dehydratases/isomerases. These enzymes are crucial components of the fatty acid biosynthesis (FAS) pathway in bacteria.
By inhibiting these enzymes, the compound disrupts the synthesis of essential fatty acids required for building and maintaining bacterial cell membranes. This disruption of a fundamental metabolic process is a significant contributor to its antibacterial effects. The binding of the compound to the active site of the Fab protein prevents the natural substrate from binding, thereby halting the fatty acid synthesis cascade.
While the compound has shown broad-spectrum potential, detailed studies on its efficacy and mechanisms against Helicobacter pylori, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis are less prevalent in the available literature compared to the research on Chromobacterium violaceum and Pseudomonas aeruginosa.
Antifungal Activity Assessment
In addition to its antibacterial properties, this compound and its derivatives have been assessed for their antifungal activity. Studies have shown that these compounds exhibit inhibitory effects against various fungal species. The proposed mechanism of antifungal action is similar to its antibacterial mechanism, involving the inhibition of key enzymes in essential metabolic pathways. However, comprehensive studies detailing the full spectrum of its antifungal activity and the specific molecular targets in fungal cells are still an emerging area of research.
Anticancer Activity Studies
Cinnamic acid and its analogues have garnered significant attention in medicinal research due to their diverse pharmacological activities, including anticancer properties. nih.govnih.govmdpi.com These natural substances serve as a foundational scaffold for designing and synthesizing novel therapeutic agents. nih.govnih.gov The anticancer potential of cinnamic acid derivatives has been explored for over a century, with a recent surge in research focusing on their efficacy and mechanisms of action against various cancer cell lines. nih.govresearchgate.net
Inhibition of Oncogenic Protein Kinases and Associated Signaling Pathways (e.g., JAK2/STAT, ERK1/2)
The anticancer effects of many compounds are attributed to their ability to inhibit protein kinases, which are crucial in controlling cellular signaling networks that are often dysregulated in cancer. nih.govscispace.com Cinnamic acid derivatives have emerged as a promising class of protein kinase inhibitors, targeting key oncogenic pathways. researchgate.netresearchgate.net
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling network that governs cell proliferation, survival, and immune responses. nih.govmdpi.com Its dysregulation is frequently implicated in cancer progression. nih.gov Certain cinnamic acid derivatives have been identified as inhibitors of the JAK2/STAT3 and JAK2/STAT5 signaling pathways. researchgate.netresearchgate.net For instance, scaffold-based analogs of cinnamic acid benzyl (B1604629) amide (CABA) have been shown to directly inhibit the enzymatic activity of activated JAK2. researchgate.net Though weaker than some clinically tested ATP-competitive inhibitors, these compounds represent an attractive scaffold for anticancer drug design. researchgate.net The inhibition mode of these derivatives can vary from allosteric-noncompetitive to bisubstrate-competitive, depending on subtle structural modifications. researchgate.net Specific cinnamic acid congeners may also exhibit synergistic effects by suppressing other enzymes that influence the same signaling pathways. nih.govscispace.com
| Compound/Derivative | Target Pathway | IC50 Value | Reference |
| WP1065 | JAK2 | 14.8 µM | researchgate.net |
| WP1130 | JAK2 | 3.8 µM | researchgate.net |
| WP1702 | JAK2 | 2.9 µM | researchgate.net |
The Extracellular signal-regulated kinase (ERK1/2) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is another vital pathway in cell proliferation and survival. nih.gov While direct inhibition of ERK1/2 by this compound has not been extensively detailed, the broader class of cinnamic acid derivatives has been explored for MAPK pathway modulation. The replacement of certain functional groups in kinase inhibitors with a cinnamyl group has been shown to enhance ERK1/2 inhibition, although sometimes with reduced kinase specificity. nih.gov
Modulation of Cell Cycle Progression and Induction of Apoptosis Pathways
A key strategy in cancer therapy is to induce cell cycle arrest and trigger apoptosis (programmed cell death) in tumor cells. Cinnamic acid and its derivatives have demonstrated the ability to modulate these processes in various cancer cell lines. nih.govnih.gov
Treatment of human melanoma cells (HT-144) with cinnamic acid led to a decrease in the percentage of cells in the S phase and an increase in the frequency of hypodiploid cells, indicating an induction of cell death. nih.gov Similarly, in human nasopharyngeal carcinoma (NPC) cells, cinnamic acid treatment resulted in a time- and concentration-dependent inhibition of proliferation and a significant induction of apoptosis. nih.gov This was accompanied by changes in the expression of key regulatory proteins. nih.gov
Furthermore, a derivative known as 7-geranyloxycinnamic acid was found to arrest the cell cycle in breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com In MCF-7 cells, it caused cell cycle arrest at the G2/M and G0/G1 phases and significantly increased the apoptotic sub-G1 fraction. mdpi.com
The pro-apoptotic effects are often mediated through the modulation of key signaling proteins. Studies have shown that cinnamic acid can upregulate the expression of pro-apoptotic proteins like KLF6, Fas-L, Bax, and p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov It also increases the expression of executioner caspase-3, a key enzyme in the apoptotic cascade. nih.gov
| Cell Line | Compound | Effect | Protein Modulation | Reference |
| Human Melanoma (HT-144) | Cinnamic Acid | S-phase decrease, Apoptosis | Not specified | nih.gov |
| Nasopharyngeal Carcinoma (CNE2) | Cinnamic Acid | Apoptosis | ↑ KLF6, Fas-L, Bax, p53, caspase-3; ↓ Bcl-2, cyclin D1 | nih.gov |
| Breast Cancer (MCF-7) | 7-Geranyloxycinnamic Acid | G2/M and G0/G1 arrest, Apoptosis | Not specified | mdpi.com |
Tubulin Polymerization Inhibition Mechanisms
Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is an established anticancer strategy. nih.govresearchgate.net Drugs that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptotic cell death. nih.govresearchgate.net Cinnamic acid derivatives have been investigated as potential tubulin polymerization inhibitors. researchgate.net
The mechanism of these agents often involves binding to specific sites on the tubulin protein, preventing the assembly of microtubules. researchgate.net For example, podophyllotoxin (B1678966) is a well-known natural product that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. researchgate.net Research into cinnamic acid derivatives has shown that they can also disrupt the microtubule network. researchgate.net Exposure of human melanoma cells to cinnamic acid resulted in microtubule disorganization, an event that may contribute to its antiproliferative activity. nih.govresearchgate.net While many compounds inhibit polymerization, others can act as stabilizers, both of which ultimately disrupt the dynamic nature of microtubules required for mitosis. researchgate.net
Aromatase Enzyme Inhibition
Aromatase is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.govnih.gov Inhibiting this enzyme is a primary treatment strategy for hormone-responsive breast cancer in post-menopausal women. nih.govd-nb.info Natural products, particularly flavonoids, have been extensively studied as sources of aromatase inhibitors. nih.govresearchgate.net
While specific data on this compound as an aromatase inhibitor is limited, related chemical classes have shown activity. Flavonoids and isoflavones, which are plant-derived polyphenolic compounds like cinnamic acids, are known competitive inhibitors of aromatase. researchgate.net For example, the isoflavone (B191592) biochanin A has been shown to inhibit both aromatase activity and the growth of MCF-7 breast cancer cells. researchgate.net The structural similarities between these compounds and the cinnamic acid scaffold suggest that its derivatives could also interact with the aromatase active site, representing a potential area for future research in developing novel anticancer agents. nih.gov
Anti-inflammatory Activity
There is currently no specific in vitro data available in the scientific literature detailing the anti-inflammatory activity of this compound. While Schiff bases and cinnamic acid derivatives have been generally investigated for anti-inflammatory properties, specific assays on this particular compound, such as inhibition of inflammatory mediators like nitric oxide (NO), cyclooxygenases (COX), or pro-inflammatory cytokines (e.g., TNF-α, IL-6), have not been reported.
Hepatoprotective and Neuroprotective Mechanisms
Detailed in vitro studies on the hepatoprotective and neuroprotective mechanisms of this compound are not present in the available scientific literature. Consequently, there is no data on its ability to protect liver cells from toxins or neuronal cells from damage. Mechanistic investigations, which would explore pathways such as antioxidant effects, modulation of specific enzymes, or interaction with cellular signaling cascades in liver and neuronal cell lines, have not been published for this compound.
Antidiabetic Activity
Specific in vitro studies to determine the antidiabetic activity of this compound are not found in the current body of scientific research. Key in vitro assays for antidiabetic potential, such as α-amylase and α-glucosidase inhibition, effects on glucose uptake in cell lines (e.g., 3T3-L1 adipocytes or L6 myotubes), or insulin (B600854) secretion from pancreatic β-cells, have not been reported for this specific molecule.
Applications in Materials Science and Technology
Liquid Crystalline Properties and Mesophase Behavior
4-[(4-Methoxybenzylidene)amino]cinnamic acid is a thermotropic liquid crystal, meaning its mesophases are induced by changes in temperature. Its molecular structure is geometrically anisotropic, resembling a rod, which is characteristic of calamitic liquid crystals that typically form nematic and smectic phases nih.gov. The nematic phase is the least ordered mesophase, where the molecules lack positional order but tend to align along a common direction, known as the director nih.govmdpi.com.
Derivatives of cinnamic acid are well-established as mesogenic (liquid crystal-forming) substances nih.gov. Research into related compounds, such as 4-alkoxycinnamic acids, shows that those with shorter flexible chains at the end of the molecule predominantly exhibit nematic phase behavior nih.gov. The presence of the Schiff base (imine) linkage (–CH=N–) in this compound contributes to the molecular rigidity and extended conjugation of the core, which are crucial for achieving the intermolecular forces necessary to form and stabilize a nematic mesophase nih.govresearchgate.net.
The specific temperatures at which the compound transitions between solid, liquid crystal, and isotropic liquid states are highly sensitive to its molecular structure. The stability of a mesophase generally improves with increased polarity and polarizability of the mesogenic core nih.gov.
Key structural features of this compound and their influence include:
The Rigid Core: Comprising two phenyl rings linked by an imine group, this extended, planar core provides the necessary structural anisotropy for liquid crystal formation.
The Cinnamate (B1238496) Group: The ethylene (B1197577) group between the phenyl ring and the carboxyl group extends the molecule's length and enhances its longitudinal polarizability compared to simpler benzoyl analogues szfki.hu.
Terminal Groups: The methoxy (B1213986) (–OCH₃) group at one end and the carboxylic acid (–COOH) group at the other significantly influence the compound's mesomorphic properties. These polar groups affect the intermolecular forces, including dipole-dipole interactions and potentially hydrogen bonding, which in turn dictates the thermal stability of the mesophase.
In analogous series of compounds, such as 4-alkyloxybenzylidene-4'-alkyloxyanilines, the length of the terminal alkyl chains has a profound effect on the type of mesophase observed and the transition temperatures researchgate.netresearchgate.net. While specific transition temperatures for this compound require dedicated experimental measurement, the general structure-property relationships in related materials provide a strong framework for understanding its behavior.
Potential in Non-linear Optics (NLO) and Optoelectronics
Organic materials featuring extended π-electron systems have attracted considerable attention for their potential in non-linear optics (NLO) tcichemicals.com. NLO materials can alter the properties of light, such as its frequency and phase, which is fundamental for technologies like lasers, optical switching, and high-capacity optical communications tcichemicals.comyoutube.com. The efficacy of organic NLO materials stems from the high mobility of their π-electrons, which allows for rapid and efficient responses to intense light fields tcichemicals.com.
The molecular structure of this compound, with its conjugated system of aromatic rings, an imine bond, and a vinyl group, makes it a promising candidate for NLO applications. Research on structurally related compounds supports this potential:
Nematic liquid crystals are known to be suitable media for investigating NLO phenomena scispace.com.
Studies on other molecules containing the N-(4-methoxybenzylidene) moiety, such as N-(4-methoxybenzylidene) isonicotinohydrazone, have demonstrated strong NLO properties, with a first-order hyperpolarizability significantly higher than that of urea, a standard inorganic NLO material researchgate.net.
The presence of both an electron-donating group (methoxy) and parts of the molecule that can accept electrons within a conjugated framework is a classic design strategy for enhancing second-order NLO effects. This makes the compound a candidate for applications in devices that require wavelength conversion or electro-optic modulation tcichemicals.com.
Fabrication of Functional Materials as Building Blocks
Beyond its intrinsic properties, this compound serves as a versatile molecular building block for the synthesis of more complex functional materials, particularly advanced polymers rsc.org. The structural peculiarities of cinnamic acid and its derivatives, such as the presence of a reactive carboxylic acid group and a polymerizable double bond, have established them as prominent components in polymer science rsc.org.
The terminal carboxylic acid group is a key functional handle, allowing the molecule to be incorporated into macromolecules through esterification or amidation reactions. This enables the creation of novel polyesters and polyamides where the liquid crystalline and NLO properties of the monomer unit can be imparted to the final polymer. By systematically designing polymers using such building blocks, materials scientists can fabricate functional materials with tailored properties for specific applications, including:
High-Performance Plastics: Incorporating rigid, mesogenic units into a polymer backbone can lead to materials with enhanced thermal stability and mechanical strength.
Drug Delivery Systems: Polyesters derived from biocompatible building blocks are widely explored for controlled-release applications rsc.org.
Optical Films and Fibers: Polymers containing NLO-active units can be processed into films or fibers for use in optical devices nih.gov.
The ability to assemble these molecular building blocks into larger, ordered structures is fundamental to creating the next generation of advanced materials nih.govresearchgate.net.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-methoxybenzylidene) isonicotinohydrazone |
Future Directions and Research Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
Future research will likely prioritize the development of more environmentally friendly and efficient methods for synthesizing 4-[(4-Methoxybenzylidene)amino]cinnamic acid and its derivatives. Conventional methods for Schiff base synthesis can sometimes involve hazardous solvents and require significant energy input. researchgate.net Green chemistry approaches, such as microwave-assisted synthesis and ultrasound-promoted reactions, offer pathways to reduce reaction times, increase yields, and minimize waste.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
To fully understand the structure-function relationship of this compound, advanced spectroscopic techniques will be indispensable. Dynamic NMR (Nuclear Magnetic Resonance) spectroscopy can provide valuable insights into the conformational dynamics and molecular motions of the molecule in solution. dicle.edu.trresearchgate.net This includes studying the rotation around single bonds and the inversion at the nitrogen atom of the imine group, which can influence the compound's biological activity and material properties.
Techniques like transient absorption spectroscopy could be employed to investigate the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in areas like nonlinear optics or as a photosensitizer. sitp.ac.cn Moreover, combined experimental and computational approaches, such as comparing experimental UV-Vis spectra with Time-Dependent Density Functional Theory (TD-DFT) calculations, can provide a deeper understanding of the electronic transitions within the molecule. mdpi.comresearchgate.net
Deeper Elucidation of Biological Mechanisms at the Molecular Level
While Schiff bases and cinnamic acid derivatives are known to possess a wide range of biological activities, the specific molecular mechanisms of this compound remain largely unexplored. scirp.orgnih.gov Future research should focus on identifying and validating its specific biological targets. This can be achieved through techniques such as affinity chromatography, proteomics, and molecular docking studies to predict potential binding sites on proteins and enzymes. nih.gov
Investigating the compound's interaction with biomacromolecules like DNA and proteins at a molecular level will be crucial. acs.org Studies could explore its potential as an enzyme inhibitor, for instance, by examining its effect on the activity of enzymes involved in inflammatory processes or microbial growth. mdpi.com Understanding these fundamental interactions will be key to unlocking its therapeutic potential.
Rational Design and Synthesis of Next-Generation Derivatives with Targeted Activities
The core structure of this compound provides a versatile platform for the rational design and synthesis of new derivatives with enhanced and targeted biological activities. Structure-activity relationship (SAR) studies will be fundamental in this endeavor. researchgate.netroyalsocietypublishing.org By systematically modifying different parts of the molecule, such as the substituents on the aromatic rings or the cinnamic acid backbone, researchers can identify key structural features responsible for specific biological effects. researchgate.netmdpi.com
For example, introducing different functional groups could modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. This approach could lead to the development of next-generation compounds with improved potency and selectivity for applications in areas such as antimicrobial, anti-inflammatory, or anticancer therapies. nih.govresearchgate.net
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation will be pivotal in accelerating the discovery and development of new applications for this compound and its analogs. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometry, electronic structure, and spectroscopic characteristics. nih.govchemistryjournal.netillinois.edu These theoretical predictions can then be correlated with experimental data to gain a deeper understanding of the molecule's behavior.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of newly designed derivatives, thereby reducing the need for extensive and time-consuming experimental screening. royalsocietypublishing.orgnih.gov Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule and its interactions with biological targets or material interfaces. nih.govrsc.orgresearchgate.net
Development of Multifunctional Chemical Entities
The unique structure of this compound, combining a Schiff base linkage with a cinnamic acid moiety, makes it an excellent candidate for the development of multifunctional chemical entities. iosrjournals.org Future research could focus on creating hybrid molecules by conjugating it with other pharmacologically active scaffolds to achieve synergistic or dual-action therapeutic effects. mdpi.com
Furthermore, its ability to act as a ligand for metal ions opens up the possibility of designing and synthesizing novel metal complexes. nih.gov These complexes could exhibit unique catalytic, magnetic, or biological properties not present in the free ligand. nih.gov The development of such multifunctional compounds could lead to innovative solutions in medicine and materials science.
Identification of New Material Applications and Technological Advancements
The inherent properties of the this compound scaffold suggest its potential use in the development of advanced materials. The presence of the conjugated π-system and the polar functional groups could impart interesting optical and electronic properties. wikipedia.org Research into its application in nonlinear optics, as a component in organic light-emitting diodes (OLEDs), or as a photosensitizer in photodynamic therapy or photocatalysis could be fruitful areas of exploration. mdpi.com
Q & A
Q. What are the standard synthetic routes for 4-[(4-Methoxybenzylidene)amino]cinnamic Acid?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-methoxybenzaldehyde and 4-aminocinnamic acid. Key steps include:
- Reagent Ratios: Stoichiometric equivalents (1:1) of aldehyde and amine in ethanol or dimethylformamide (DMF) under reflux.
- Catalysis: Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to drive imine formation.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >98% purity .
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer:
- Purity: High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm or gas chromatography (GC) with flame ionization detection .
- Structural Confirmation:
- NMR: H and C NMR to verify imine bond formation (δ ~8.3 ppm for CH=N) and aromatic protons.
- IR: Stretching vibrations at ~1600–1650 cm (C=N) and ~1680 cm (C=O of cinnamic acid).
- X-ray Diffraction: Single-crystal analysis resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic planes .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., cyclooxygenase-2 or estrogen receptors) using software like AutoDock Vina. The methoxy group enhances hydrophobic interactions, while the cinnamic acid moiety may hydrogen bond with catalytic residues.
- QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with antiproliferative activity using descriptors like logP and polar surface area .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables such as cell line (e.g., MCF-7 vs. HeLa), incubation time (24–72 hours), and solvent (DMSO concentration ≤0.1%).
- Dose-Response Curves: Use IC values normalized to positive controls (e.g., doxorubicin). Conflicting data may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
Q. How does the crystal structure inform the design of derivatives with enhanced stability?
Methodological Answer:
- Packing Analysis: The triclinic crystal system (space group P1) reveals intermolecular hydrogen bonds between the carboxylic acid and neighboring methoxy groups, stabilizing the lattice. Derivatives with halogen substitutions (e.g., Cl at the benzylidene ring) may improve packing density .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C) to assess thermal stability for drug formulation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., L-proline) during imine formation or enzymatic resolution with lipases.
- Process Optimization: Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce racemization risks during reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
